molecular formula C18H23NO2S B12199007 (3,5-Dimethylphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine

(3,5-Dimethylphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine

Cat. No.: B12199007
M. Wt: 317.4 g/mol
InChI Key: UYFDLEGCUJKHQC-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine is an organic compound that features a sulfonamide functional group. This compound is characterized by the presence of two aromatic rings, each substituted with multiple methyl groups, and connected through a sulfonyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine typically involves the reaction of 3,5-dimethylaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are conducted under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(3,5-Dimethylphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with protein-protein interactions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylphenyl)sulfonamide: Lacks the additional aromatic ring and methyl groups, resulting in different chemical properties and reactivity.

    (2,3,5,6-Tetramethylphenyl)sulfonamide: Similar structure but with fewer methyl groups on the aromatic ring, affecting its steric and electronic properties.

    N-Phenylsulfonylamine: A simpler structure with only one aromatic ring, used as a reference compound in various studies.

Uniqueness

(3,5-Dimethylphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine is unique due to its highly substituted aromatic rings and the presence of both electron-donating and electron-withdrawing groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H23NO2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2,3,5,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C18H23NO2S/c1-11-7-12(2)9-17(8-11)19-22(20,21)18-15(5)13(3)10-14(4)16(18)6/h7-10,19H,1-6H3

InChI Key

UYFDLEGCUJKHQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C

Origin of Product

United States

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